2-Ethylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a quinazoline ring system with an ethyl group attached to the second carbon and a keto group at the fourth position.
Biochemical Analysis
Cellular Effects
It is known that quinazolinone derivatives, which include 2-Ethylquinazolin-4(1H)-one, exhibit antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinazolin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. For instance, the reaction of 2-aminobenzamide with ethyl glyoxalate under acidic conditions can yield this compound . Another method involves the cyclization of 2-aminobenzonitrile with ethyl formate in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as metal nanoparticles or organocatalysts, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives with different substituents.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-ethylquinazolin-4-ol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
2-Ethylquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
- 2-Methylquinazolin-4(1H)-one
- 2-Phenylquinazolin-4(1H)-one
- 2,3-Dihydroquinazolin-4(1H)-one
Comparison: 2-Ethylquinazolin-4(1H)-one is unique due to the presence of the ethyl group at the second position, which can influence its biological activity and chemical reactivity. Compared to 2-Methylquinazolin-4(1H)-one, the ethyl group provides different steric and electronic effects, potentially leading to distinct pharmacological properties .
Properties
IUPAC Name |
2-ethyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANCFNZZLKBOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953410 |
Source
|
Record name | 2-Ethylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-64-2 |
Source
|
Record name | 2-Ethylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.